Fragment-Based Drug Discovery: A Pre-Validated Scaffold for Molecular Elaboration
As a member of the oxazole fragment class, 4,5-Dimethyl-2-phenyl-1,3-oxazole is specifically marketed and utilized as a foundational scaffold for molecular linking and expansion in fragment-based drug discovery (FBDD) . This is a defined, higher-value application class compared to generic heterocyclic building blocks. The specific 2-phenyl-4,5-dimethyl substitution provides a distinct vector set and steric profile for fragment growing and merging strategies [1].
| Evidence Dimension | Defined Utility in Drug Discovery |
|---|---|
| Target Compound Data | Classified and sold as a 'fragment molecule' for FBDD and drug candidate design . |
| Comparator Or Baseline | Unsubstituted oxazole or simple mono-substituted oxazoles (e.g., 2-phenyloxazole) which are often general intermediates. |
| Quantified Difference | N/A (Class-level differentiation). |
| Conditions | Commercial classification and intended research use context. |
Why This Matters
Procuring a compound explicitly validated for FBDD provides a strategic advantage over sourcing a generic analog, ensuring its suitability for a specific, high-value drug discovery workflow.
- [1] Kadam, V. S., Shaikh, S. G., & Patel, A. L. (2016). A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. Journal of Molecular Structure, 1108, 181-188. View Source
